4,6-Dichlorobenzene-1,3-dithiol
Description
4,6-Dichlorobenzene-1,3-dithiol (CAS: 137-19-9; molecular formula C₆H₄Cl₂S₂) is a chlorinated aromatic dithiol compound characterized by two chlorine substituents at the 4 and 6 positions and two thiol (-SH) groups at the 1 and 3 positions. It is a versatile building block in organic synthesis, particularly in the preparation of macrocyclic compounds like thiacalixarenes and coordination complexes due to its chelating properties . The compound’s molecular weight is 195.24 g/mol, and it is commercially available with a purity of ≥95% .
Properties
CAS No. |
60822-12-0 |
|---|---|
Molecular Formula |
C6H4Cl2S2 |
Molecular Weight |
211.1 g/mol |
IUPAC Name |
4,6-dichlorobenzene-1,3-dithiol |
InChI |
InChI=1S/C6H4Cl2S2/c7-3-1-4(8)6(10)2-5(3)9/h1-2,9-10H |
InChI Key |
PNTDRWPMZNKIBG-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1S)Cl)Cl)S |
Canonical SMILES |
C1=C(C(=CC(=C1S)Cl)Cl)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Chlorine vs. Fluorine/Trifluoromethyl Groups
2,5-Difluoro-4,6-bis(trifluoromethyl)benzene-1,3-dithiol
- Structure : Fluorine and trifluoromethyl (-CF₃) groups replace chlorine atoms.
- Applications : Used as a fluorinated building block for synthesizing polyfluorinated thia- and oxathiacalixarenes. Reaction with perfluoro-m-xylene yields macrocycles (e.g., tetrathiacalix[4]arenes) that adopt a 1,3-alternate conformation in solution and solid states, confirmed via X-ray diffraction and NMR .
- Reactivity : Fluorinated derivatives exhibit enhanced electron-withdrawing effects, accelerating cyclization reactions at 90°C compared to chlorinated analogs .
4,6-Dichlorobenzene-1,3-dithiol
- Reactivity: Prefers nucleophilic substitution due to chlorine’s moderate electronegativity. Used in synthesizing non-fluorinated macrocycles with applications in catalysis and material science.
Comparison Table 1: Substituent-Driven Properties
| Compound | Substituents | Key Applications | Reaction Conditions |
|---|---|---|---|
| This compound | Cl, Cl | Macrocycle synthesis, coordination chemistry | Mild to moderate heating |
| 2,5-Difluoro-4,6-bis(trifluoromethyl)benzene-1,3-dithiol | F, CF₃, F, CF₃ | Fluorinated macrocycles, NMR/X-ray studies | 90°C, thiourea-mediated |
Functional Group Variations: Dithiol vs. Diol Derivatives
4,6-Dichlorobenzene-1,3-diol
- Structure : Replaces thiol (-SH) groups with hydroxyl (-OH) groups.
- Applications: Used in oxidative hair dye formulations (e.g., with 1-hexyl-4,5-diaminopyrazole) for enhanced color fastness . Also identified as a degradation byproduct of chlorinated contaminants in advanced oxidation processes .
- Reactivity : Higher solubility in polar solvents due to hydrogen bonding, unlike the lipophilic dithiol analog.
Comparison Table 2: Functional Group Impact
| Compound | Functional Groups | Key Properties | Applications |
|---|---|---|---|
| This compound | -SH, -SH | Chelating, nucleophilic | Macrocycle synthesis |
| 4,6-Dichlorobenzene-1,3-diol | -OH, -OH | Hydrogen bonding, polar | Hair dyes, degradation studies |
Methyl-Substituted Analog: 4,6-Dimethylbenzene-1,3-dithiol
- Structure : Methyl (-CH₃) groups replace chlorine atoms.
- Applications : Serves as a precursor in synthesizing ligands for [Fe]-hydrogenase models. The methyl groups enhance steric bulk, influencing coordination geometry with iron-sulfur clusters .
- Reactivity : Less electron-withdrawing than chlorine, leading to slower reaction kinetics in cyclization processes.
Complex Derivatives: Functionalized Dithiols
5-[2-(1-Benzyl-1H-imidazol-2-yl)ethyl]-4,6-dichlorobenzene-1,3-diol
- Structure : Incorporates a benzyl-imidazole side chain.
2-Oxo- and 2-Thioxo-1,3-dithiole Compounds
- Structure : Feature a dithiole ring with oxo/thioxo groups.
- Applications : Regulate plant metabolism (e.g., facilitating olive and citrus harvesting) via selective promotion of separation tissue formation .
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